3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole
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Overview
Description
3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their stability and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves the cyclization of appropriate precursors. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. The reaction is carried out in solvents such as ethanol, toluene, or 1-butanol, with 1-butanol often providing the highest yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction temperatures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for electrophilic aromatic substitution.
Major Products
Reduction: The major product would be the corresponding amino derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives can be obtained.
Scientific Research Applications
3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its derivatives are studied for their enzyme inhibition properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with specific molecular targets. For instance, the triazole ring can form hydrogen bonds and π-π interactions with enzymes, leading to inhibition of their activity. This is particularly relevant in its antimicrobial and anticancer activities, where it targets key enzymes and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds share a similar triazole core but differ in their fused ring systems.
1,2,3-Triazole Derivatives: These include a wide range of compounds with diverse biological activities, such as antiviral and antifungal agents.
Uniqueness
3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is unique due to its specific structural features, which confer distinct electronic properties and biological activities. Its fused ring system and nitro group make it a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C11H10N4O2 |
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Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)9-4-1-3-8(7-9)11-10-5-2-6-14(10)13-12-11/h1,3-4,7H,2,5-6H2 |
InChI Key |
SMVXQLFTYSNEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=NN2C1)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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